(1s,4s)-2-Oxa-5-azabicyclo[2.2.1]heptan-3-one
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Overview
Description
(1s,4s)-2-Oxa-5-azabicyclo[221]heptan-3-one is a bicyclic compound that features both oxygen and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1s,4s)-2-Oxa-5-azabicyclo[2.2.1]heptan-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with an epoxide in the presence of a catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to maintain precise control over reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(1s,4s)-2-Oxa-5-azabicyclo[2.2.1]heptan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Scientific Research Applications
(1s,4s)-2-Oxa-5-azabicyclo[2.2.1]heptan-3-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which (1s,4s)-2-Oxa-5-azabicyclo[2.2.1]heptan-3-one exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- (1s,4s)-5-Methyl-2-thia-5-azabicyclo[2.2.1]heptan-3-one
- (1s,4s)-2,5-diazabicyclo[2.2.1]heptan-3-one
- (1s,2s,4r)-1,3,3-trimethyl-bicyclo[2.2.1]heptan-2-ol
Uniqueness
Compared to similar compounds, (1s,4s)-2-Oxa-5-azabicyclo[2.2.1]heptan-3-one is unique due to its specific arrangement of oxygen and nitrogen atoms within the bicyclic structure. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C5H7NO2 |
---|---|
Molecular Weight |
113.11 g/mol |
IUPAC Name |
(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one |
InChI |
InChI=1S/C5H7NO2/c7-5-4-1-3(8-5)2-6-4/h3-4,6H,1-2H2/t3-,4-/m0/s1 |
InChI Key |
WAWSGFGXFSUXIA-IMJSIDKUSA-N |
Isomeric SMILES |
C1[C@H]2CN[C@@H]1C(=O)O2 |
Canonical SMILES |
C1C2CNC1C(=O)O2 |
Origin of Product |
United States |
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